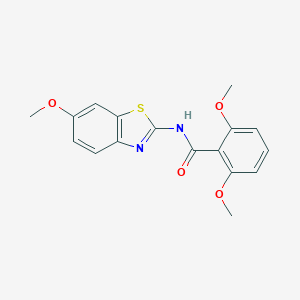

![molecular formula C18H15F2NO B252704 N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252704.png)

N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in 2012 by Pfizer as a potential drug candidate for the treatment of pain and inflammation. However, due to its high potency and potential for abuse, it was never developed as a pharmaceutical drug. Since then, FUB-PB-22 has gained popularity as a recreational drug and has been associated with several adverse health effects.

Wirkmechanismus

N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed in the brain and other organs. When N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine binds to these receptors, it activates a cascade of intracellular signaling pathways that ultimately lead to changes in gene expression, neurotransmitter release, and other cellular responses. The exact mechanism of action of N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine is still not fully understood, but it is believed to involve the modulation of ion channels, second messenger systems, and other downstream effectors.

Biochemical and Physiological Effects:

N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine has been shown to produce a range of biochemical and physiological effects in animal and human studies. These include analgesia, sedation, hypothermia, tachycardia, hypertension, and respiratory depression. N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine has also been shown to have neurotoxic effects in some studies, particularly in the hippocampus and other brain regions that are rich in CB1 receptors.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine has several advantages as a research tool, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and is relatively inexpensive compared to other synthetic cannabinoids. However, N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine also has several limitations, including its potential for abuse, toxicity, and lack of specificity for the CB1 and CB2 receptors. It is important to use caution when working with N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine and to follow appropriate safety protocols to minimize the risk of exposure.

Zukünftige Richtungen

There are several future directions for research on N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine and other synthetic cannabinoids. These include:

1. Developing new drugs that target the cannabinoid receptors with greater specificity and selectivity.

2. Studying the long-term effects of synthetic cannabinoids on the brain and other organs.

3. Investigating the potential therapeutic uses of synthetic cannabinoids for the treatment of pain, inflammation, and other conditions.

4. Developing new analytical methods for the detection and quantification of synthetic cannabinoids in biological samples.

5. Studying the pharmacokinetics and pharmacodynamics of synthetic cannabinoids in different animal models and human populations.

In conclusion, N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine is a synthetic cannabinoid that has been extensively studied in scientific research. It has several advantages as a research tool, but also has limitations and potential risks. Future research on N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine and other synthetic cannabinoids will help to improve our understanding of the cannabinoid receptors and their role in health and disease.

Synthesemethoden

The synthesis of N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine involves the reaction of 5-(4-fluorophenyl)-2-furanboronic acid with 4-fluorobenzylamine in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine has been used extensively in scientific research to study the cannabinoid receptors in the brain. It has been found to have high affinity for both CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes. N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine has been used to study the structure-activity relationship of synthetic cannabinoids and to develop new drugs that target the cannabinoid receptors.

Eigenschaften

Produktname |

N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine |

|---|---|

Molekularformel |

C18H15F2NO |

Molekulargewicht |

299.3 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]methanamine |

InChI |

InChI=1S/C18H15F2NO/c19-15-5-1-13(2-6-15)11-21-12-17-9-10-18(22-17)14-3-7-16(20)8-4-14/h1-10,21H,11-12H2 |

InChI-Schlüssel |

WSJXIPUDFVACBX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)F)F |

Kanonische SMILES |

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)

![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)

![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)

![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)

![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)

![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)

![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)